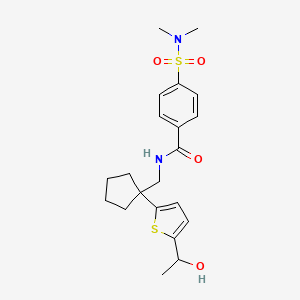

4-(N,N-dimethylsulfamoyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

This compound (CAS: 2034568-97-1) is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring. Its structure includes a cyclopentylmethyl moiety attached to a thiophene ring substituted with a 1-hydroxyethyl group. The molecular formula is C21H28N2O4S2 (MW: 436.6) .

Key structural features:

- Dimethylsulfamoyl group: Enhances solubility and may modulate pharmacokinetics.

- Thiophene-hydroxyethyl substituent: Introduces hydrophilicity and stereochemical complexity.

- Cyclopentylmethyl linker: Likely influences conformational stability and target binding.

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-15(24)18-10-11-19(28-18)21(12-4-5-13-21)14-22-20(25)16-6-8-17(9-7-16)29(26,27)23(2)3/h6-11,15,24H,4-5,12-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFZFWOZFKIQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(N,N-dimethylsulfamoyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C_{24}H_{34}N_{2}O_{3}S and a molecular weight of 436.59 g/mol, this compound features a sulfonamide moiety, which is well-known for its diverse pharmacological properties, particularly in antimicrobial and cardiovascular applications.

Chemical Structure

The compound's structure can be broken down into several key components:

- Benzamide Core : Provides the foundational structure for biological activity.

- Dimethylsulfamoyl Group : Imparts sulfonamide characteristics, enhancing solubility and activity against various pathogens.

- Cyclopentyl Ring : Contributes to the compound's lipophilicity, potentially influencing its interaction with biological membranes.

- Thiophene Derivative : Known for its role in enhancing biological activity through electron-rich properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar sulfonamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound has been noted for its potential as:

- Antibacterial Agent : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated activity against various fungal species, suggesting broad-spectrum antimicrobial potential.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Bacterial Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Endothelin Receptor Antagonism : Structural similarities with endothelin receptor antagonists suggest potential cardiovascular applications by modulating vascular tone and blood pressure.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that:

- The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- Comparative analysis with standard antibiotics revealed that the compound had comparable effectiveness to established treatments.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 |

Study 2: Cardiovascular Applications

Another research effort focused on the compound's potential as an endothelin receptor antagonist. The findings suggested:

- The compound inhibited ET-1 induced vasoconstriction in isolated rat aorta with an IC50 value of 150 nM.

- This effect indicates potential therapeutic applications in managing hypertension and related cardiovascular diseases.

Synthesis and Optimization

The synthesis of this compound involves several key steps, typically requiring optimization to enhance yield and purity. Common methods include:

- Formation of the Benzamide Core : Reaction between an appropriate amine and carboxylic acid derivative.

- Sulfonation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution.

- Cyclization and Functionalization : Incorporation of the cyclopentyl and thiophene moieties through cyclization reactions.

Applications De Recherche Scientifique

The compound exhibits notable biological activities, particularly as an antimicrobial agent. Research indicates that similar sulfonamide derivatives are effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. Its structural complexity may enhance its specificity and efficacy in targeting biological pathways.

Antimicrobial Research

The compound's potential as an antimicrobial agent is supported by studies showing efficacy against various pathogens. Similar compounds have been documented to inhibit bacterial growth effectively, making this compound a candidate for further exploration in antibiotic development.

Cardiovascular Disease Research

Compounds with structural similarities have been studied for their potential as selective antagonists for endothelin receptors, which play a critical role in cardiovascular diseases. The unique combination of the thiophene ring and cyclopentyl group may provide distinct pharmacological profiles that could be beneficial in treating such conditions.

Drug Design and Development

The interaction studies involving this compound are crucial for understanding its mechanism of action. These studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.

- Structure-Activity Relationship (SAR) : Analyzing how changes in the structure affect biological activity.

This information is vital for optimizing drug candidates and informing future drug design efforts.

Comparaison Avec Des Composés Similaires

Structural Analogues of Sulfamoyl Benzamides

The following table compares the target compound with structurally related benzamide derivatives from the evidence:

Spectroscopic Characterization

- IR Spectroscopy : For hydrazinecarbothioamides (e.g., compounds 4–6 in ), C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches confirm tautomerization. The absence of C=O bands in triazole-thiones (compounds 7–9) validates cyclization .

- Comparison to Target : The target’s dimethylsulfamoyl group would exhibit S=O stretches (~1350–1150 cm⁻¹), while the hydroxyethyl group may show broad O-H stretches (~3200–3600 cm⁻¹).

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The hydroxyethyl-thiophene moiety likely improves aqueous solubility compared to nitrophenyl () or benzoyl () substituents.

- Diethylsulfamoyl vs.

Bioactivity Insights

- Heterocyclic Impact : Thiazole () and thiadiazole () rings are associated with antimicrobial and anticancer activities, whereas the target’s thiophene may offer unique selectivity .

Q & A

Q. Optimization Tips :

- Catalysis : Employ Pd(PPh₃)₄ for cross-coupling steps to improve yield (e.g., 70–85%) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiophene protons : Look for deshielded aromatic signals (δ 6.8–7.5 ppm) and hydroxyethyl CH₂ groups (δ 3.5–4.2 ppm) .

- Cyclopentane : Multiplet signals for methylene groups (δ 1.5–2.5 ppm) .

- IR : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₃H₃₁N₂O₄S₂, exact mass 487.17 g/mol). High-resolution MS (HRMS) is critical for isotopic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.